3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol
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Overview
Description
3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol is an organic compound with the molecular formula C₇H₁₀ClNOS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is primarily used for research purposes and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol typically involves the reaction of 2-chlorothiophene with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the nucleophilic substitution of 2-chlorothiophene with an amine, followed by reduction to introduce the hydroxyl group .
Industrial Production Methods
The production involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: A simpler analog without the thiophene ring.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole ring instead of a thiophene ring.
3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific research applications where thiophene derivatives are required .
Properties
Molecular Formula |
C7H10ClNOS |
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Molecular Weight |
191.68 g/mol |
IUPAC Name |
3-amino-1-(2-chlorothiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H10ClNOS/c8-7-5(2-4-11-7)6(10)1-3-9/h2,4,6,10H,1,3,9H2 |
InChI Key |
NWOPVWILLJOGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(CCN)O)Cl |
Origin of Product |
United States |
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